1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 1-position with a 4-methylthiazole-containing methyl group. Its molecular formula is C₈H₁₀N₆S, with a molecular weight of 222.28 g/mol. The compound’s structure combines the pharmacologically relevant 1,2,4-triazole and thiazole moieties, which are known to confer diverse biological activities, including anticancer and antimicrobial properties .
Properties
Molecular Formula |
C7H9N5S |
|---|---|
Molecular Weight |
195.25 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-5-3-13-6(10-5)2-12-4-9-7(8)11-12/h3-4H,2H2,1H3,(H2,8,11) |
InChI Key |
CCSRPYDHPNEOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed 1,3-dipolar cycloaddition (click reaction) of azides with alkynes, followed by further functionalization to introduce the thiazole ring . The reaction conditions often include the use of copper catalysts, solvents like DMSO, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole and triazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of 1H-1,2,4-triazol-3-amine derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and biological relevance.
Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity : The target compound’s 4-methylthiazole group balances moderate lipophilicity, while dichlorophenyl analogs (e.g., C₉H₈Cl₂N₄) exhibit higher logP values due to halogen atoms .
- Bioactivity : Thiazole-triazole fused compounds (e.g., C₉H₁₂N₆S) show structural rigidity, which may improve binding to biological targets like DNA .
Anticancer Potential:
- The target compound’s thiazole and triazole moieties are associated with anticancer activity. For example, thiazole derivatives inhibit kinases, while triazoles disrupt DNA synthesis .
- In contrast, dichlorophenyl-substituted analogs (e.g., C₉H₈Cl₂N₄) may exhibit enhanced cytotoxicity due to increased membrane permeability .
Antimicrobial Activity:
- Pyridinylmethyl-substituted analogs (e.g., C₁₁H₁₅N₅O) demonstrate broad-spectrum antimicrobial effects, attributed to the electron-rich pyridine ring interacting with microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
